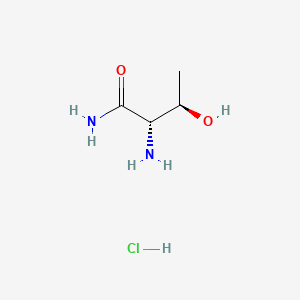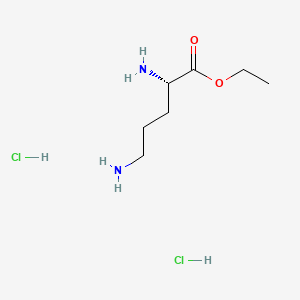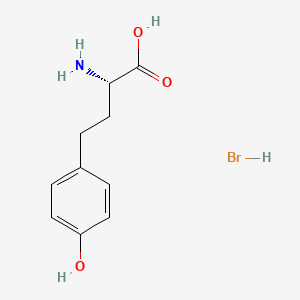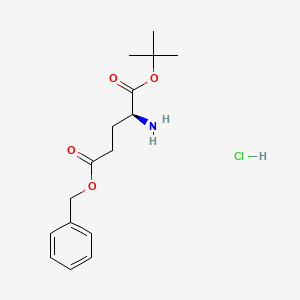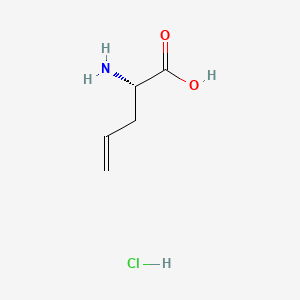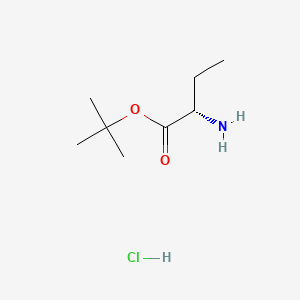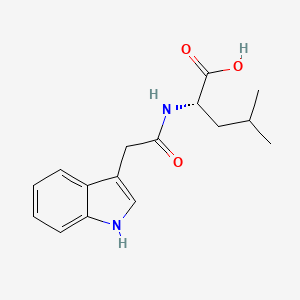
H-Cys(Trt)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Trt)-NH2, also known as cysteine-tryptophan-methionine (CTM), is an essential amino acid combination that has been studied extensively for its potential biochemical and physiological effects. It is a naturally occurring molecule found in many proteins and is often used in laboratory experiments. CTM has been used in a variety of scientific research applications, including biochemistry, molecular biology, and drug discovery. The mechanism of action of CTM is not fully understood, but it is thought to interact with various cellular pathways and enzymes to produce its biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis and Modification
Trityl-protected cysteine, H-Cys(Trt)-NH2, is widely used in peptide synthesis for its role in protecting the thiol group of cysteine, which is crucial for maintaining the integrity of cysteine's reactive side chain during peptide assembly. The S-tritylation of cysteine residues in peptides is a key step for selective modifications, enabling the synthesis of complex peptides with high purity and yield. For example, Mochizuki et al. (2014) demonstrated the postsynthetic modification of unprotected peptides via S-tritylation reaction using trityl alcohol in a specific solvent system, showcasing the method's efficiency and selectivity in peptide synthesis and modification contexts (Mochizuki, Hibino, & Nishiuchi, 2014).
Metal-Organic Frameworks (MOFs) and Sensing Applications
This compound also finds application in the development of functional materials, such as metal-organic frameworks (MOFs), for sensing and detection purposes. Yu et al. (2019) designed and synthesized a novel MOF, UiO-66-NH-BQB, which demonstrated high selectivity and sensitivity for detecting hydrogen sulfide and cysteine, showcasing the potential of incorporating cysteine derivatives into MOFs for biochemical sensing applications (Yu, Liu, Li, & Huang, 2019).
Antitumor Agents and Drug Design
The incorporation of cysteine derivatives like this compound into metal complexes has been explored for the development of antitumor agents. Hickey et al. (2008) discussed the design of gold(I) N-heterocyclic carbene complexes that target protein selenols over thiols, highlighting the role of cysteine derivatives in enhancing the selectivity and efficacy of such compounds in cancer treatment (Hickey, Ruhayel, Barnard, Baker, Berners‐Price, & Filipovska, 2008).
Hydrogen Production from Formic Acid
In the field of sustainable energy, derivatives of cysteine like this compound are used in catalytic systems for hydrogen production. Luo et al. (2020) reported on the anchoring of ultrafine NiPd nanoparticles on amine-modified supports for efficient hydrogen production from formic acid, where the presence of cysteine-based ligands could potentially enhance the catalytic activity and selectivity of such systems (Luo, Yang, Nie, Yao, Zhang, & Lu, 2020).
Mechanism of Action
Target of Action
H-Cys(Trt)-NH2, also known as Cysteine with a Trityl (Trt) protecting group, primarily targets the cysteine thiol group in peptide and protein structures . The cysteine thiol group plays a crucial role in the structure and function of many proteins, and its modification can significantly impact protein activity.
Mode of Action
The Trityl protecting group in this compound shields the reactive thiol group of cysteine during peptide synthesis, preventing unwanted side reactions . This protection is temporary and can be removed under specific conditions to reveal the active thiol group . The removal of the Trityl group is typically achieved by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The ability to selectively protect and deprotect cysteine residues allows for the precise control of disulfide bond formation, which is critical for the correct folding and function of many proteins.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide connectivity . This can lead to the production of functional biomolecules with diverse biological activities, depending on the specific sequence and structure of the peptide or protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of Trityl group removal can be affected by the pH, temperature, and solvent used . Additionally, the stability of the Trityl-protected cysteine can be influenced by the presence of other reactive groups in the peptide or protein, as well as by the conditions of storage and handling .
properties
IUPAC Name |
(2R)-2-amino-3-tritylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWBGKONMFYEKL-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659065 |
Source


|
| Record name | S-(Triphenylmethyl)-L-cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166737-85-5 |
Source


|
| Record name | S-(Triphenylmethyl)-L-cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)

